The AC-D-TYR-OME Whitepaper: Mechanistic Insights, Enzymatic Stereospecificity, and Applications of N-Acetyl-D-Tyrosine Methyl Ester
The AC-D-TYR-OME Whitepaper: Mechanistic Insights, Enzymatic Stereospecificity, and Applications of N-Acetyl-D-Tyrosine Methyl Ester
Executive Summary
In the landscape of modern peptide engineering and neuro-pharmaceutical development, the strategic incorporation of non-canonical amino acids is paramount. AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester, CAS: 65160-71-6) stands out as a critical biochemical tool. Unlike standard zwitterionic amino acids, this fully capped D-enantiomer features an acetylated N-terminus and a methylated C-terminus. This dual-capping strategy neutralizes the molecule's inherent charges, drastically enhancing its lipophilicity and enabling passive diffusion across the blood-brain barrier (BBB) (1)[1]. As a Senior Application Scientist, I present this technical guide to elucidate the structural causality, enzymatic interactions, and self-validating laboratory protocols associated with AC-D-TYR-OME.
Physicochemical Profiling & Structural Causality
The utility of AC-D-TYR-OME is fundamentally rooted in its physicochemical properties. The D-chirality provides absolute resistance to endogenous L-specific proteases, making it an ideal building block for therapeutic peptides requiring extended half-lives ()[].
Table 1: Physicochemical Properties of AC-D-TYR-OME
| Property | Value | Causality / Technical Significance |
| CAS Number | 65160-71-6 | Unique chemical identifier for procurement and safety tracking. |
| Molecular Formula | C12H15NO4 | Represents a fully capped amino acid derivative (3)[3]. |
| Molecular Weight | 237.3 g/mol | Low molecular weight facilitates rapid membrane diffusion. |
| Melting Point | 110-117 °C | Indicates high crystalline stability for long-term storage at 0-8°C. |
| Optical Rotation | [a]D20 = -27.5 ± 2º | Confirms D-enantiomeric purity; critical for stereospecific assays. |
| Lipophilicity (LogP) | > L-Tyrosine | N-acetylation and O-methylation remove charges, aiding BBB transit (4)[4]. |
Mechanistic Significance: Proteolytic Evasion and Stereospecificity
To understand the value of AC-D-TYR-OME in biochemical research, we must examine its interaction with serine proteases, such as α-chymotrypsin. Chymotrypsin specifically cleaves the ester or peptide bonds at the C-terminus of large hydrophobic or aromatic amino acids.
The natural L-enantiomer (Ac-L-Tyr-OMe) is a classic, rapidly hydrolyzed substrate. It perfectly aligns its aromatic side chain within the hydrophobic S1 binding pocket, which subsequently positions the ester carbonyl directly in the nucleophilic attack trajectory of the catalytic Ser195 hydroxyl.
Conversely, AC-D-TYR-OME acts as a stereochemical anomaly. While its aromatic phenol ring can successfully anchor into the S1 pocket, the inverted α -carbon stereocenter forces the scissile ester bond to point away from the catalytic triad. Consequently, AC-D-TYR-OME cannot be cleaved and instead functions as a competitive inhibitor. This mechanism is critical for mapping enzyme active sites and designing protease-resistant peptide therapeutics.
Caption: Proteolytic resistance mechanism of Ac-D-Tyr-OMe vs its L-isomer in serine proteases.
Application Workflows & Self-Validating Protocols
As researchers, we must design experiments where the causality of every reagent is understood, and the system inherently validates its own results. Below are two primary workflows utilizing AC-D-TYR-OME.
Protocol 1: Enzymatic Stereospecificity & Inhibition Assay (α-Chymotrypsin)
Objective: Validate the proteolytic resistance of AC-D-TYR-OME and determine its inhibitory constant ( Ki ) against α-chymotrypsin using Ac-L-Tyr-OMe as the reporter substrate.
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Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.8) containing 100 mM NaCl and 20 mM CaCl2.
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Causality: pH 7.8 maintains the optimal protonation state of His57 in the catalytic triad. Calcium chloride is strictly required to occupy the Ca2+ binding site of chymotrypsin, preventing autolytic degradation during the assay.
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Substrate Gradient: Prepare a concentration gradient of Ac-L-Tyr-OMe (0.1 mM to 5 mM) in the buffer (using 5% DMSO for solubility).
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Inhibitor Addition: Spike the reactions with AC-D-TYR-OME at fixed concentrations (e.g., 0 mM, 1 mM, 5 mM).
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Initiation & Detection: Add 10 nM α-chymotrypsin. Monitor the reaction continuously at 237 nm using a UV-Vis spectrophotometer.
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Causality: The hydrolysis of the methyl ester to the carboxylic acid results in a measurable hypsochromic shift at 237 nm, allowing real-time kinetic tracking.
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Self-Validation Logic: The protocol incorporates a parallel uninhibited control (0 mM inhibitor) to establish the baseline maximum velocity ( Vmax ). If AC-D-TYR-OME acts purely as a competitive inhibitor, the apparent Km will increase while Vmax remains constant. Any deviation (e.g., a drop in Vmax ) immediately flags non-specific enzyme denaturation, validating the assay's internal logic.
Protocol 2: Biocatalytic Transesterification for D-Peptide Synthesis
Objective: Utilize AC-D-TYR-OME as an acyl donor in non-aqueous biocatalysis to synthesize D-Tyr containing dipeptides without the risk of racemization common in Solid-Phase Peptide Synthesis (SPPS).
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Solvent System: Utilize anhydrous acetonitrile.
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Causality: Native proteases rapidly hydrolyze esters in water. Transitioning to an anhydrous organic solvent suppresses the competing hydrolysis reaction, forcing the enzyme to utilize the added amino acid as a nucleophile.
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Reagents: Combine 50 mM AC-D-TYR-OME (acyl donor) and 100 mM H-Leu-NH2 (nucleophile).
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Biocatalyst Addition: Add 10 mg/mL of Subtilisin Carlsberg Cross-Linked Enzyme Aggregates (CLEAs).
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Causality: Standard lyophilized enzymes denature in organic media. CLEAs lock the enzyme in its active conformation, and Subtilisin possesses the broader stereotolerance required to process D-amino acids.
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Incubation: Shake at 45°C, 250 rpm for 48 hours.
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Self-Validation Logic: The system is self-validating through a "nucleophile-dropout" control. By running a parallel reaction containing only AC-D-TYR-OME and the CLEA (without H-Leu-NH2), we quantify the background hydrolysis rate driven by trace water. The true transesterification yield is mathematically isolated by subtracting this background from the total ester consumption.
Caption: Biocatalytic synthesis of D-peptides using Ac-D-Tyr-OMe as an acyl donor.
Quantitative Data Presentation
To benchmark the efficacy of AC-D-TYR-OME in enzymatic environments, Table 2 summarizes the representative kinetic parameters when interacting with a standard serine protease (α-chymotrypsin).
Table 2: Comparative Kinetic Parameters (Representative Model for α-Chymotrypsin)
| Substrate / Inhibitor | Km (mM) | kcat ( s−1 ) | Ki (mM) | Enzymatic Outcome |
| Ac-L-Tyr-OMe | 0.7 | 190 | N/A | Rapid Hydrolysis |
| Ac-D-Tyr-OMe | N/A | ~0 | 2.5 | Competitive Inhibition |
Note: The near-zero kcat for the D-enantiomer quantitatively proves its resistance to proteolytic degradation, while the measurable Ki confirms successful binding to the S1 pocket.
Conclusion
AC-D-TYR-OME is far more than a simple protected amino acid; it is a highly specialized molecular probe. By neutralizing terminal charges through acetylation and methylation, it achieves the lipophilicity required for advanced neuro-pharmaceutical applications and cosmetic formulations targeting oxidative stress (4)[4]. Furthermore, its D-chirality provides an elegant mechanism to bypass endogenous proteolytic degradation, making it an indispensable tool for synthesizing stable peptide therapeutics and mapping enzyme stereospecificity.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 720751, methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate." PubChem. Available at:[Link]
